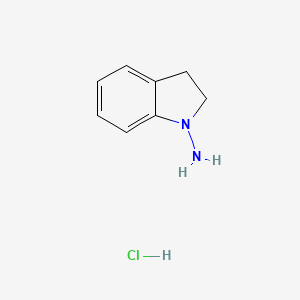

Indolin-1-amine hydrochloride

Description

The exact mass of the compound Indolin-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indolin-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolin-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydroindol-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGNOCNBVIIEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375419 | |

| Record name | Indolin-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92259-86-4 | |

| Record name | Indolin-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indolin-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Indolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of Indolin-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from indoline, involving a nitrosation reaction followed by a reduction. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization data to ensure a successful and reproducible synthesis.

Introduction: The Significance of Indolin-1-amine Hydrochloride

Indolin-1-amine and its derivatives are important scaffolds in the development of novel therapeutic agents. The indoline core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The addition of a primary amine at the N-1 position introduces a key functional group for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic transformations.

Synthesis Overview: A Two-Step Transformation

The synthesis of Indolin-1-amine hydrochloride from indoline proceeds through two sequential chemical transformations:

-

N-Nitrosation of Indoline: The secondary amine of the indoline ring is converted to an N-nitrosamine (N-nitrosoindoline) using a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid.

-

Reduction of N-Nitrosoindoline: The N-nitroso intermediate is then reduced to the corresponding hydrazine derivative, Indolin-1-amine, which is subsequently isolated as its hydrochloride salt.

This synthetic route is a classic and reliable method for the preparation of N-amino heterocyclic compounds.

Reaction Mechanism and Scientific Rationale

Part 1: N-Nitrosation of Indoline

The N-nitrosation of a secondary amine like indoline is an electrophilic substitution reaction at the nitrogen atom. The key electrophile is the nitrosonium ion (NO⁺), which is generated from sodium nitrite in the presence of a strong acid, such as hydrochloric acid.

Mechanism of Nitrosonium Ion Formation:

Figure 1: Generation of the Nitrosonium Ion.

The nitrosonium ion is a potent electrophile that readily attacks the lone pair of electrons on the nitrogen atom of the indoline ring. This is followed by deprotonation to yield the stable N-nitrosoindoline intermediate. The reaction is typically performed at low temperatures (0-5 °C) to minimize the decomposition of nitrous acid and prevent potential side reactions.

Part 2: Reduction of N-Nitrosoindoline

The reduction of the N-nitroso group to a primary amino group can be achieved using various reducing agents. A common and effective method involves the use of zinc dust in the presence of acetic acid.

Mechanism of Reduction:

The precise mechanism of the zinc/acetic acid reduction of N-nitrosamines is complex and involves a series of single-electron transfers from the zinc metal to the nitroso group. The acetic acid serves as a proton source. The overall transformation involves the cleavage of the N=O bond and the formation of two new N-H bonds.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| Indoline | 119.16 | ≥98% |

| Sodium Nitrite (NaNO₂) | 69.00 | ≥97% |

| Hydrochloric Acid (HCl) | 36.46 | 37% (w/w) |

| Zinc Dust (Zn) | 65.38 | <10 µm, ≥98% |

| Acetic Acid (CH₃COOH) | 60.05 | Glacial, ≥99.7% |

| Toluene | 92.14 | Anhydrous |

| Acetonitrile | 41.05 | Anhydrous |

| Ammonium Acetate | 77.08 | ≥98% |

| Ice | - | - |

Instrumentation:

-

Magnetic stirrer with cooling capabilities

-

Round-bottom flasks

-

Dropping funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Step 1: Synthesis of N-Nitrosoindoline (Intermediate)

Figure 2: Workflow for the N-Nitrosation of Indoline.

Procedure:

-

In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 119.2 g (1.0 mol) of indoline in 500 mL of acetonitrile.

-

Carefully add 83 mL of concentrated hydrochloric acid to the solution while stirring.

-

Cool the mixture to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 75.9 g (1.1 mol) of sodium nitrite in 250 mL of water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred indoline solution over a period of 60-90 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour. The resulting mixture containing the N-nitrosoindoline intermediate is used directly in the next step.

Step 2: Reduction of N-Nitrosoindoline and Formation of Indolin-1-amine Hydrochloride

Figure 3: Workflow for the Reduction and Isolation of Indolin-1-amine Hydrochloride.

Procedure:

-

To the reaction mixture from Step 1, carefully add 308 g (4.0 mol) of ammonium acetate.

-

While maintaining vigorous stirring, add 130.8 g (2.0 mol) of zinc dust in portions, ensuring the temperature does not rise excessively.

-

After the zinc addition is complete, add 100 mL of water and heat the mixture to 45 °C.

-

Stir the reaction mixture at 45 °C for 2 hours.

-

Allow the mixture to cool to room temperature and filter through a Büchner funnel to remove the insoluble zinc salts.

-

Wash the filter cake with three 200 mL portions of toluene.

-

Transfer the filtrate to a separatory funnel and extract with the toluene washes.

-

Combine the toluene layers and wash with 200 mL of water.

-

Separate the toluene layer and transfer it to a clean flask.

-

Cool the toluene solution in an ice bath and acidify by the slow addition of 90 mL of concentrated hydrochloric acid with vigorous stirring.

-

Add approximately 100 g of crushed ice to the mixture to promote the precipitation of the hydrochloride salt.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold toluene and dry under vacuum to afford Indolin-1-amine hydrochloride.

Safety Precautions

-

General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes. Do not mix with combustible materials.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care and avoid inhaling the fumes.

-

Nitrosamines: N-nitrosamines are a class of compounds that are often potent carcinogens. Although the intermediate in this synthesis is not isolated, it is crucial to handle the reaction mixture with care and to ensure that all waste is disposed of properly according to institutional guidelines.

-

Zinc Dust: Zinc dust is a flammable solid. Keep away from sources of ignition. The reaction with acid can generate flammable hydrogen gas.

Characterization of Indolin-1-amine Hydrochloride

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| Appearance | Off-white to light beige solid |

| Melting Point | Approximately 185 °C |

Spectroscopic Data (Predicted):

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.0-9.0 (br s, 3H, -NH₂⁺-H): The three protons of the protonated amine and the hydrochloride will likely appear as a broad singlet.

-

δ 7.2-6.8 (m, 4H, Ar-H): A complex multiplet corresponding to the four aromatic protons.

-

δ 3.6-3.4 (t, 2H, -CH₂-N): A triplet for the methylene group adjacent to the nitrogen.

-

δ 3.0-2.8 (t, 2H, Ar-CH₂-): A triplet for the benzylic methylene group.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 150-148 (Ar-C): Quaternary carbon C7a.

-

δ 130-120 (Ar-CH): Aromatic carbons.

-

δ 50-48 (-CH₂-N): Methylene carbon adjacent to the nitrogen.

-

δ 30-28 (Ar-CH₂-): Benzylic methylene carbon.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3200-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt.

-

~1600 cm⁻¹: N-H bending.

-

~1500, 1450 cm⁻¹: Aromatic C=C stretching.

-

~750 cm⁻¹: C-H out-of-plane bending for ortho-disubstituted benzene.

-

-

Mass Spectrometry (ESI+):

-

m/z: 135.10 [M+H]⁺ (corresponding to the free base, C₈H₁₀N₂)

-

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of Indolin-1-amine hydrochloride. By understanding the underlying reaction mechanisms and adhering to the outlined experimental procedures and safety precautions, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

-

PrepChem: Synthesis of 1-Amino-2-Methylindoline Hydrochloride. Available at: [Link]

-

Organic Syntheses Procedure: p-Aminotetraphenylmethane. Available at: [Link]

- Comins, D. L.; Brooks, C. A.; Ingalls, C. L. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. J. Org. Chem.2001, 66 (6), 2181–2182.

- Sridharan, V.; Karpagavalli, M.; Muthusubramanian, S.; Sivasubramanian, S. Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry - Section B2004, 43B, 1541-1542.

-

Spectroscopy Online: Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

Technical Guide: Preparation and Characterization of Indolin-1-amine Hydrochloride

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of Indolin-1-amine hydrochloride (CAS No: 92259-86-4), a valuable heterocyclic building block in medicinal chemistry and synthetic organic chemistry. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the process for researchers, scientists, and drug development professionals. Methodologies are presented as self-validating systems, incorporating in-process controls and thorough analytical characterization to confirm product identity, purity, and stability.

Introduction and Strategic Context

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The introduction of an N-amino (N-NH2) group directly onto the indoline nitrogen at position 1 creates a unique hydrazine derivative, Indolin-1-amine. This functional handle opens up a vast chemical space for further elaboration, serving as a precursor for more complex heterocyclic systems, ligands, and potential pharmacophores.[2]

This guide focuses on the hydrochloride salt form, which is often preferred in a laboratory and development setting due to its typically higher crystallinity, stability, and improved handling characteristics compared to the free base. We will detail a robust and reproducible synthetic route, followed by a multi-faceted analytical workflow to establish a complete characterization profile of the target compound.

Synthesis of Indolin-1-amine Hydrochloride

The selected synthetic strategy is a two-step, one-pot process involving the N-nitrosation of indoline followed by an in situ reduction of the N-nitroso intermediate to the corresponding N-amine. This method is adapted from established procedures for related structures and is favored for its operational simplicity and use of readily available reagents.[3][4]

Causality of the Synthetic Approach

The synthesis hinges on two core transformations:

-

N-Nitrosation: Indoline, a secondary amine, readily reacts with nitrous acid (HONO) to form an N-nitrosoamine. Nitrous acid is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl). Conducting this step at low temperatures (0-10 °C) is critical to prevent the decomposition of unstable nitrous acid and to control the exothermic reaction.[4] The acidic medium also protonates the indoline, forming the indolinium salt, which is soluble in the aqueous-organic mixture.

-

Reduction of the N-Nitroso Group: The N-N=O group is readily reduced to an N-NH2 group. Zinc dust is an effective reducing agent for this transformation under neutral or weakly acidic conditions.[4] The pH is carefully adjusted to near-neutral (pH ~7) before the reduction to prevent side reactions and ensure the efficacy of the zinc. Ammonium acetate is used as a buffer and to complex with the zinc ions generated during the reaction.[3]

Experimental Protocol: A Self-Validating Workflow

Materials & Reagents:

-

Indoline (C8H9N, MW: 119.16 g/mol )

-

Sodium Nitrite (NaNO2)

-

Zinc Dust (Zn)

-

Ammonium Acetate (CH3COONH4)

-

Hydrochloric Acid (HCl), concentrated (37%)

-

Acetonitrile (CH3CN)

-

Toluene

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Indoline (59.6 g, 0.5 mol) in acetonitrile (400 mL).

-

Acidification: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (50 mL, ~0.6 mol) while maintaining the internal temperature below 10 °C. Rationale: This forms the indolinium hydrochloride salt, ensuring its solubility and preparing it for nitrosation.

-

N-Nitrosation: Dissolve sodium nitrite (38.0 g, 0.55 mol) in deionized water (150 mL). Add this solution dropwise via the dropping funnel to the reaction mixture over 60-90 minutes, ensuring the temperature remains between 0-10 °C. In-process control: A pale yellow to orange color should develop, indicating the formation of the N-nitrosoindoline intermediate. Monitor for any significant off-gassing (brown NO2 fumes), which would indicate the temperature is too high.

-

Neutralization and Reduction: After the addition is complete, stir for an additional 30 minutes at 0-10 °C. Carefully raise the pH of the solution to ~7 by the portion-wise addition of ammonium acetate (~200 g). Once the pH is neutral, add zinc dust (98 g, 1.5 mol) in portions, followed by a solution of ammonium acetate (200 g) in water (100 mL). Rationale: The buffer prevents the solution from becoming too acidic or basic, which could affect the reduction. Zinc acts as the electron donor to reduce the nitroso group.

-

Reaction Drive: Allow the mixture to warm to room temperature and then heat to 40-45 °C. Stir for 2-3 hours. In-process control: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) to confirm the disappearance of the N-nitroso intermediate.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Filter off the solid zinc salts and residues through a pad of Celite, washing the filter cake thoroughly with toluene (3 x 200 mL). Transfer the combined filtrate to a separatory funnel. The toluene washes will be used to extract the aqueous filtrate. Combine all organic (toluene) layers. Rationale: The product free base is more soluble in toluene than in the aqueous phase.

-

Salt Formation and Isolation: Transfer the combined toluene extracts to a clean flask and cool in an ice bath. While stirring vigorously, add concentrated hydrochloric acid (60 mL) and ice (60 g). The product, Indolin-1-amine hydrochloride, will precipitate as a crystalline solid.[3]

-

Purification: Collect the crystals by vacuum filtration. Wash the collected solid with cold toluene (2 x 50 mL) and then with diethyl ether to aid in drying. Dry the product under vacuum at 40 °C to a constant weight.

Synthesis Workflow Diagram

Caption: One-pot synthesis of Indolin-1-amine hydrochloride.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for safe handling and effective use in subsequent research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 92259-86-4 | PubChem[5] |

| Molecular Formula | C₈H₁₁ClN₂ | PubChem[5] |

| Molecular Weight | 170.64 g/mol | PubChem[5] |

| Appearance | Solid | CymitQuimica[6] |

| Melting Point | Not definitively reported for the hydrochloride salt. The parent free base, Indoline, has a melting point of -21 °C and a boiling point of 220-221 °C.[7][8] | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. Poorly soluble in non-polar solvents like toluene and hexanes. | General chemical principles |

Safety and Handling

Indolin-1-amine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[9]

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Store locked up.

-

Analytical Characterization

A suite of analytical techniques must be employed to confirm the structure, identity, and purity of the synthesized Indolin-1-amine hydrochloride. The following section describes the expected results from this characterization workflow.

Characterization Workflow Diagram

Caption: Multi-technique workflow for product characterization.

Expected Spectroscopic and Analytical Data

| Technique | Expected Results and Interpretation |

| ¹H NMR | (400 MHz, DMSO-d₆): δ ~10.0-11.0 (broad s, 3H, -NH₃⁺), 7.2-7.5 (m, 4H, Ar-H), 4.1 (t, 2H, N-CH₂), 3.1 (t, 2H, Ar-CH₂). Rationale: The acidic protons of the ammonium group will be broad and downfield. The aromatic protons will resemble those of indoline, and the two aliphatic triplets correspond to the five-membered ring. |

| ¹³C NMR | (100 MHz, DMSO-d₆): Expect 6 distinct signals in the aromatic region (~110-150 ppm) and 2 signals in the aliphatic region (~28 ppm for C3, ~55 ppm for C2). Rationale: Due to symmetry, C4/C7 and C5/C6 pairs in the parent indoline might be similar, but substitution could resolve them. |

| IR Spectroscopy | (KBr pellet, cm⁻¹): ~3200-2800 (broad, N-H stretch from -NH₃⁺), ~3050 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1600 & ~1480 (C=C aromatic ring stretch), ~1580 (N-H bend). Rationale: The most prominent feature will be the broad ammonium stretch, characteristic of the hydrochloride salt.[11] |

| Mass Spectrometry | (ESI+): Expected m/z for the free base [M+H]⁺ = 135.09. Rationale: Electrospray ionization in positive mode will detect the protonated free base (C₈H₁₀N₂ + H⁺).[12] |

| HPLC | (Reversed-phase C18 column, UV detection at 254 nm): A single major peak with >98% purity. Rationale: This confirms the purity of the compound and the absence of significant starting material or by-products. |

Applications and Future Directions

Indolin-1-amine hydrochloride is not merely a chemical curiosity but a potent intermediate for further synthetic exploration. Its primary amine, existing as a hydrazine derivative, is a versatile functional group.

-

Drug Discovery: It can serve as a key building block for synthesizing libraries of compounds for screening against various biological targets. The indoline core is present in drugs targeting kinases, G-protein coupled receptors, and other enzyme systems.[1][13]

-

Heterocyclic Synthesis: The N-amino group can be used to construct fused heterocyclic systems, such as triazoles or pyrazoles, by reacting with appropriate bifunctional reagents.

-

Linker Chemistry: It can be incorporated as a linker or scaffold in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted therapeutic modalities.

Future work should focus on exploring the reaction chemistry of the N-amino group to generate novel derivatives and evaluating their biological activities. The protocols outlined in this guide provide a solid and reliable foundation for producing the high-quality starting material necessary for such endeavors.

References

-

PubChem. (n.d.). Indolin-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2018, July 26). Indoline MSDS. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-Amino-2-Methylindoline Hydrochloride. Retrieved from [Link]

-

Kavalyova, Y., et al. (2020). Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]

- Google Patents. (1986). US4564677A - Preparation of N-amino compounds.

-

Corrieri, M., et al. (2018). A Metal-Free C-H Amination-Based Strategy for N-Amino Indole Synthesis. ChemistryOpen. Retrieved from [Link]

-

ResearchGate. (2020). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

Alwis, K. U., et al. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH. Retrieved from [Link]

-

ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Aniline hydrochloride. NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

- 5. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. INDOLIN-1-AMINEHYDROCHLORIDE | CymitQuimica [cymitquimica.com]

- 7. 496-15-1 CAS MSDS (Indoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Indoline | 496-15-1 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. Aniline hydrochloride [webbook.nist.gov]

- 12. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Indolin-1-amine Hydrochloride (CAS 92259-86-4): A Comprehensive Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of Indolin-1-amine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, synthesis, characterization, handling, and applications. The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of natural products and synthetically developed therapeutic agents.[1] This guide aims to equip researchers with the necessary information to effectively utilize Indolin-1-amine hydrochloride in their research endeavors.

Physicochemical Properties and Identification

Indolin-1-amine hydrochloride is a stable, solid compound at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. The amine group is directly attached to the nitrogen atom of the pyrrolidine ring, forming a hydrazine derivative. This structural feature is key to its reactivity and potential applications.

| Property | Value | Reference(s) |

| CAS Number | 92259-86-4 | [2] |

| Molecular Formula | C₈H₁₁ClN₂ | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| IUPAC Name | 2,3-dihydroindol-1-amine;hydrochloride | [2] |

| Synonyms | 1-Aminoindoline hydrochloride, 2,3-dihydro-1H-indol-1-amine hydrochloride | [2] |

| Appearance | Beige solid | [3] |

| Melting Point | 185-203 °C (range from various suppliers) | [3][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic route for Indolin-1-amine hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Nitrosation of Indoline

-

Dissolve indoline in a suitable acidic aqueous medium (e.g., dilute hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

The resulting N-nitrosoindoline may precipitate or can be extracted with an organic solvent like diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude N-nitrosoindoline.

Step 2: Reduction of N-Nitrosoindoline

-

Dissolve the crude N-nitrosoindoline in a suitable solvent such as acetic acid or an ether (e.g., THF, diethyl ether).

-

For reduction with zinc, add zinc dust portion-wise with vigorous stirring, maintaining the temperature below 25 °C. The reaction is exothermic.

-

Alternatively, for reduction with lithium aluminum hydride (LiAlH₄), slowly add a solution of N-nitrosoindoline in dry ether to a stirred suspension of LiAlH₄ in dry ether at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction carefully by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting salts and extract the filtrate with an organic solvent.

-

Dry the organic extracts and concentrate under reduced pressure to yield crude Indolin-1-amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude Indolin-1-amine in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Purification

Purification of the final product can be achieved by recrystallization. The choice of solvent will depend on the solubility of the compound and its impurities. A common technique for purifying amine hydrochlorides involves dissolving the salt in a minimal amount of a polar solvent (like ethanol or methanol) and then precipitating it by adding a less polar solvent (like diethyl ether or hexane).

Analytical Characterization

Due to the lack of publicly available experimental spectra for Indolin-1-amine hydrochloride, this section provides predicted data based on the known structure and typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (C4-C7): Multiplets in the range of δ 6.8-7.5 ppm. The exact shifts and coupling patterns will depend on the electronic environment.

-

Methylene Protons (-N-CH₂-): A triplet expected around δ 4.0-4.3 ppm.

-

Methylene Protons (-CH₂-Ar): A triplet expected around δ 3.0-3.3 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, likely in the range of δ 5.0-8.0 ppm.

-

Ammonium Proton (-NH₃⁺): A broad singlet, typically downfield, potentially overlapping with other signals.

¹³C NMR (Predicted):

-

Aromatic Carbons: Signals expected in the range of δ 110-150 ppm.

-

-N-CH₂- Carbon: A signal expected around δ 50-55 ppm.

-

-CH₂-Ar Carbon: A signal expected around δ 28-33 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Indolin-1-amine hydrochloride is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Ammonium Salt) | 3200-2800 (broad) | Characteristic broad absorption for R₃N⁺-H. |

| Aromatic C-H Stretch | 3100-3000 | Sharp peaks. |

| Aliphatic C-H Stretch | 3000-2850 | Sharp peaks for the methylene groups. |

| N-H Bend (Amine Salt) | 1600-1500 | Bending vibrations of the ammonium group. |

| Aromatic C=C Stretch | 1600-1450 | Peaks characteristic of the benzene ring. |

| C-N Stretch | 1350-1000 | Stretching vibrations of the C-N bonds. |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak for the free base (Indolin-1-amine, C₈H₁₀N₂) would be observed at m/z 134.1. Fragmentation patterns would likely involve the loss of the amino group (NH₂) and cleavage of the pyrrolidine ring. Under softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 135.1 for the free base.

Reactivity and Potential Applications

The indoline scaffold is a cornerstone in the development of pharmaceuticals, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][5] Indolin-1-amine hydrochloride, as a hydrazine derivative, offers unique reactive handles for further chemical modifications.

Key Reactive Sites

Caption: Key reactive sites and potential transformations of Indolin-1-amine hydrochloride. (Note: A placeholder is used for the chemical structure image).

-

N-Acylation and N-Sulfonylation: The primary amine group can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide derivatives, respectively. This allows for the introduction of a wide variety of functional groups.

-

Condensation with Carbonyls: As a hydrazine derivative, the amine group can condense with aldehydes and ketones to form hydrazones. These can be further elaborated or used in cyclization reactions.

-

Electrophilic Aromatic Substitution: The benzene ring of the indoline system is activated towards electrophilic substitution, primarily at the C5 and C7 positions. This allows for the introduction of substituents like nitro, halogen, or acyl groups, further diversifying the molecular scaffold.

Role in Drug Discovery

The indoline framework is present in numerous FDA-approved drugs and clinical candidates. While specific applications of Indolin-1-amine hydrochloride are not extensively documented, its structural motifs suggest its utility as a building block for:

-

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores that can be accessed from functionalized indolines.

-

Antimicrobial Agents: The indoline nucleus is found in various natural and synthetic compounds with antibacterial and antifungal activity.[6]

-

CNS-active Agents: The rigid structure of the indoline scaffold makes it a suitable template for designing ligands for various receptors and transporters in the central nervous system.

Safety, Handling, and Stability

Hazard Identification

Indolin-1-amine hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Storage and Stability

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[2] Like many amine hydrochlorides, it is expected to be relatively stable under these conditions. However, prolonged exposure to moisture and light should be avoided.

Forced degradation studies, as outlined by ICH guidelines, would be necessary to fully characterize its stability profile under various stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, and thermal stress).[7][8] Such studies are crucial for developing stable pharmaceutical formulations.

Conclusion

Indolin-1-amine hydrochloride is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a privileged indoline scaffold and a reactive N-amine functionality provides a platform for the generation of diverse and complex molecules. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation based on established chemical principles and data from related structures. Further research into the synthesis, reactivity, and biological activity of derivatives of Indolin-1-amine hydrochloride is warranted and holds promise for the development of novel therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Antimicrobial and Anticancer Applications of 2-Methylindolin-1-amine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Indolin-1-amine hydrochloride. Retrieved from [Link]

-

ACS Publications. (2012). Aminoindolines versus Quinolines: Mechanistic Insights into the Reaction between 2-Aminobenzaldehydes and Terminal Alkynes in the Presence of Metals and Secondary Amines. Retrieved from [Link]

-

MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-indolinamine. Retrieved from [Link]

-

PubMed. (2022). De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of amines.

-

analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

-

NIH. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

- Google Patents. (n.d.). Purification of primary aromatic amine hydrohalides of the benzene series.

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

NIH. (2023). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Retrieved from [Link]

-

The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Reddit. (2014). Solubility in organic solvents and water. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

-

ResearchGate. (2010). Novel Azine Reactivity: Facile N N Bond Cleavage, C H Activation, and N N Coupling Mediated by RhI. Retrieved from [Link]

Sources

- 1. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 2. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. (2,3-Dihydro-1H-indol-5-ylmethyl)amine | MDPI [mdpi.com]

- 7. ijsdr.org [ijsdr.org]

- 8. mdpi.com [mdpi.com]

Physicochemical properties of "Indolin-1-amine hydrochloride"

An In-Depth Technical Guide to the Physicochemical Properties of Indolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a prominent "privileged structure" in the landscape of medicinal chemistry and drug discovery.[1] This designation refers to molecular frameworks that demonstrate the ability to bind to a variety of biological targets with high affinity, making them versatile templates for therapeutic agent design.[1] The rigid, three-dimensional nature of the indoline nucleus is present in a wide array of natural products and synthetically developed pharmaceuticals, where it serves as a foundational building block for more complex molecules.[1][2] Indoline derivatives have been extensively investigated for a multitude of therapeutic applications, including anti-tumor, anti-bacterial, and anti-inflammatory activities.[1][2][3]

This guide focuses on a specific derivative, Indolin-1-amine hydrochloride (CAS No. 92259-86-4), providing a comprehensive overview of its core physicochemical properties, analytical characterization, stability, and relevance in research. The addition of a primary amine to the indoline nitrogen and its formulation as a hydrochloride salt impart distinct properties that are critical for its handling, formulation, and application in scientific endeavors.

Molecular Identity and Core Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent research and development.

Chemical Identity

-

IUPAC Name: 2,3-dihydroindol-1-amine;hydrochloride[4]

-

Common Synonyms: 1-Aminoindoline hydrochloride, 2,3-dihydro-1H-indol-1-amine hydrochloride[4][5][6]

Physicochemical Data Summary

The conversion of the parent amine to its hydrochloride salt is a common and critical strategy in pharmaceutical development. This process protonates the basic nitrogen atom, significantly enhancing the compound's aqueous solubility and improving its stability as a crystalline solid, which is advantageous for handling, formulation, and bioavailability.

| Property | Value | Significance & Context | Source(s) |

| Appearance | Beige or white crystalline solid | Indicates the compound is in a solid state at room temperature. The color can be an initial indicator of purity. | [5][7] |

| Melting Point | 185-203 °C | A relatively high melting point suggests a stable crystalline lattice structure, typical for ionic salts. The range may vary based on purity. | [5][8] |

| Solubility | Soluble in water | The hydrochloride form significantly increases aqueous solubility compared to the free base, which is crucial for biological testing and formulation. The parent compound, indoline, is poorly soluble in water (5 g/L). | [7][9] |

| Stability | Stable, may be moisture sensitive | As a solid, the hydrochloride salt is generally stable. However, like many amine salts, it can be hygroscopic. Protection from moisture is recommended. | [10] |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of Indolin-1-amine hydrochloride. The following workflow represents a robust strategy for comprehensive characterization.

Caption: Comprehensive analytical workflow for Indolin-1-amine HCl.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone for definitive structural confirmation.[11] For Indolin-1-amine hydrochloride, dissolved in a suitable deuterated solvent like DMSO-d₆ or D₂O, the following signals are anticipated:

-

¹H NMR:

-

Aromatic Protons: Signals expected in the aromatic region (~7.0-7.5 ppm), corresponding to the four protons on the benzene ring. The substitution pattern will lead to a specific multiplet structure.

-

Aliphatic Protons: Two sets of signals, likely triplets, in the upfield region (~3.0-4.0 ppm). These correspond to the two pairs of non-equivalent CH₂ groups in the five-membered ring.

-

Amine Protons (N-NH₂): A broad signal that can be exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent. The hydrochloride form may result in a downfield shift for the N-H protons.[12]

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals in the aromatic region (~120-150 ppm). Two of these will be quaternary carbons at the ring fusion.

-

Aliphatic Carbons: Two distinct signals in the aliphatic region (~25-55 ppm) corresponding to the two CH₂ groups.

-

Infrared (IR) Spectroscopy IR spectroscopy provides valuable information about the functional groups present in the molecule.[12]

-

N-H Stretching: A broad band is expected in the 2400-3200 cm⁻¹ region, characteristic of an amine salt (R₃N⁺-H). This often overlaps with C-H stretching bands. The primary amine (NH₂) may also show distinct stretches.

-

C-H Stretching (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks appear just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

N-H Bending: A peak around 1500-1600 cm⁻¹ is characteristic of the N-H bend in amine salts.[12]

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[13] Using electrospray ionization (ESI) in positive mode, the analysis will detect the protonated parent free base, [C₈H₁₀N₂ + H]⁺, not the intact hydrochloride salt.

-

Expected m/z: The parent free base has a molecular weight of 134.18 g/mol .[14] The primary ion observed would be at m/z ≈ 135.1.

-

High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.[12]

-

Fragmentation (MS/MS): Tandem mass spectrometry can reveal characteristic fragmentation patterns, such as the loss of the amine group (NH₂) or cleavage of the five-membered ring, which helps in structural confirmation.[15]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of non-volatile organic compounds and quantifying impurities.[11] A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed.

Protocol: General RP-HPLC Method for Purity Analysis

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the amine is protonated, leading to better peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV-Vis or Diode Array Detector (DAD) set at a wavelength corresponding to an absorbance maximum of the indoline chromophore (typically ~254 nm and ~280 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of Indolin-1-amine hydrochloride in Mobile Phase A or a water/acetonitrile mixture to a known concentration (e.g., 0.5-1.0 mg/mL).

Stability and Degradation Profile

Understanding a compound's stability is paramount in drug development to ensure safety, efficacy, and appropriate storage conditions.[16] The primary degradation pathways for amine-containing compounds include oxidation and photodegradation.[16][17] The hydrochloride salt form generally enhances stability compared to the free base, but forced degradation studies are necessary to identify potential liabilities.[18]

Forced Degradation (Stress Testing) This involves subjecting the compound to harsh conditions to accelerate decomposition, which helps in identifying potential degradation products and developing a stability-indicating analytical method.[18]

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

-

Preparation: Prepare a stock solution of Indolin-1-amine hydrochloride in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions: [18]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 40°C). The free base may precipitate; using a co-solvent can mitigate this.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.

-

Photodegradation: Expose a solution to a calibrated light source (e.g., UV lamp at 254 nm) while keeping a control sample wrapped in foil.

-

-

Time Points: Withdraw aliquots at specified intervals (e.g., 0, 4, 8, 24 hours).

-

Analysis: Neutralize acidic and basic samples before injecting them into the HPLC system to prevent column damage. Analyze all samples using the developed stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of stressed samples to the control to identify new peaks corresponding to degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structures of these degradants.

Synthesis and Applications

Synthesis Overview The synthesis of Indolin-1-amine hydrochloride typically involves the preparation of the indoline core, followed by amination and salt formation. The indoline scaffold itself can be synthesized through various methods, including the reduction of indole using reagents like zinc in hydrochloric acid.[19] The final step involves reacting the synthesized 1-aminoindoline free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.[7]

Applications in Drug Discovery The indoline moiety is a key component in numerous compounds under investigation for various diseases.[2] Its structural features allow it to interact with biological targets through hydrogen bonding (via the NH group) and hydrophobic interactions (via the benzene ring).[2] The ability to readily functionalize the scaffold, for instance at the N-1 amine position of this compound, allows chemists to create libraries of related molecules for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of lead compounds.[1] The development of indoline-based drugs continues to be an active area of research for conditions ranging from cancer to cardiovascular diseases.[3]

Safety and Handling

According to GHS hazard classifications, Indolin-1-amine hydrochloride is considered an irritant.[4][8]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] May cause an allergic skin reaction (H317).[8]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture.

Conclusion

Indolin-1-amine hydrochloride is a valuable chemical entity, leveraging the privileged indoline scaffold for potential applications in research and drug development. Its physicochemical properties are dominated by the presence of the hydrochloride salt, which confers aqueous solubility and solid-state stability. A thorough characterization, employing a suite of spectroscopic and chromatographic techniques, is essential for confirming its structure and purity. Furthermore, a comprehensive understanding of its stability profile through forced degradation studies is a critical step in its journey from a laboratory chemical to a potential development candidate. This guide provides the foundational technical knowledge required for scientists to effectively utilize and investigate this promising compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760931, Indolin-1-amine hydrochloride. Available: [Link]

-

Sargsyan, M. A., et al. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4), M1017. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12243808, 1H-indol-3-amine hydrochloride. Available: [Link]

-

Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7175. Available: [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Available: [Link]

-

ChemSynthesis (2025). 1-indolinamine. Available: [Link]

-

American Elements (n.d.). (1H-Indol-3-yl)-1-propanamine. Available: [Link]

-

ResearchGate (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... Available: [Link]

-

Royal Society of Chemistry (n.d.). Analytical Methods. Available: [Link]

-

Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. Available: [Link]

-

National Institutes of Health (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available: [Link]

- Google Patents (n.d.). US3901899A - Synthesis of indoles from anilines and intermediates therein.

-

Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available: [Link]

-

Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available: [Link]

-

MDPI (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available: [Link]

-

Soudi, A. T. (2015). Analytical Study of Some Drugs Containing Amine Group. Cairo University. Available: [Link]

-

National Institutes of Health (n.d.). Biomedical Importance of Indoles. Available: [Link]

-

PubMed (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Available: [Link]

-

Analytical Chemistry (1956). Vol. 28, no. 4. Available: [Link]

-

PubMed (2023). Development and Application of Indolines in Pharmaceuticals. Available: [Link]

-

PubMed (n.d.). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Available: [Link]

-

Chemsrc (2025). Methylamine hydrochloride. Available: [Link]

-

Agilent (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available: [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10328, Indoline. Available: [Link]

-

NIST (n.d.). Aniline hydrochloride. WebBook. Available: [Link]

-

PubMed Central (2024). An Overview of Degradation Strategies for Amitriptyline. Available: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. INDOLIN-1-AMINEHYDROCHLORIDE | 92259-86-4 [chemicalbook.com]

- 6. INDOLIN-1-AMINEHYDROCHLORIDE | CymitQuimica [cymitquimica.com]

- 7. Buy Indoline hydrochloride (EVT-8611073) | 4170-68-7 [evitachem.com]

- 8. 92259-86-4 Cas No. | Indolin-1-amine hydrochloride | Matrix Scientific [matrixscientific.com]

- 9. 496-15-1 CAS MSDS (Indoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc [chemsrc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 17. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the NMR Spectral Data of Indolin-1-amine Hydrochloride

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Indolin-1-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, underpinned by established principles of magnetic resonance and extensive literature review.

Introduction to Indolin-1-amine Hydrochloride

Indolin-1-amine hydrochloride is a heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring.[1][2] The core, indoline, is a saturated analog of indole.[2] In this specific derivative, an amine group is attached to the nitrogen atom of the pyrrolidine ring, and the entire molecule is presented as a hydrochloride salt.[1] This modification at the N-1 position significantly influences the electronic environment of the entire scaffold, a key aspect that will be reflected in its NMR spectra. The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, making its derivatives, such as Indolin-1-amine hydrochloride, valuable intermediates in synthetic and medicinal chemistry.

Molecular Structure:

-

Chemical Formula: C₈H₁₁ClN₂[1]

-

IUPAC Name: 2,3-dihydroindol-1-amine;hydrochloride[1]

-

CAS Number: 92259-86-4[1]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of Indolin-1-amine hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons on the five-membered ring. The presence of the -NH₃⁺ group (due to the hydrochloride salt) will significantly deshield adjacent protons. The analysis below is based on established data for the parent indoline molecule and considers the inductive effects of the N-amino group.[3]

Expected Chemical Shifts and Coupling Patterns:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-7 | ~7.2-7.4 | Doublet | ~7-8 | Located ortho to the electron-donating nitrogen, but deshielded by the aromatic ring current. |

| H-4 | ~7.1-7.3 | Doublet | ~7-8 | Positioned ortho to the fused pyrrolidine ring, experiencing deshielding from the aromatic system. |

| H-5, H-6 | ~6.7-7.0 | Multiplet (Triplet of doublets) | ~7-8 (ortho), ~1-2 (meta) | These protons are in a more shielded region of the aromatic ring compared to H-4 and H-7. |

| H-2 | ~3.6-3.8 | Triplet | ~8-9 | Aliphatic protons adjacent to the nitrogen atom, significantly deshielded by the -NH₃⁺ group. |

| H-3 | ~3.0-3.2 | Triplet | ~8-9 | Aliphatic protons beta to the nitrogen, showing a characteristic triplet due to coupling with H-2. |

| -NH₃⁺ | Variable (Broad singlet) | Broad Singlet | - | The chemical shift is highly dependent on the solvent and concentration. The protons are exchangeable. |

Causality Behind Predictions:

The predictions are derived from the known ¹H NMR spectrum of indoline, where the aromatic protons typically appear between 6.6 and 7.1 ppm, and the aliphatic protons at C2 and C3 resonate around 3.5 and 3.0 ppm, respectively.[3] The introduction of the electron-withdrawing -NH₃⁺ group at the N-1 position is expected to induce a downfield shift for all protons, particularly those in close proximity (H-2 and H-7). The hydrochloride salt form will likely lead to broader signals for the N-H protons due to quadrupolar effects and exchange with residual water in the NMR solvent.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of Indolin-1-amine hydrochloride. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of neighboring substituents.

Expected Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C-7a | ~150-155 | Aromatic quaternary carbon attached to nitrogen, significantly deshielded. |

| C-3a | ~130-135 | Aromatic quaternary carbon at the ring junction. |

| C-5, C-6 | ~125-130 | Aromatic methine carbons. |

| C-4, C-7 | ~110-120 | Aromatic methine carbons, with C-7 being more deshielded due to proximity to the nitrogen. |

| C-2 | ~50-55 | Aliphatic carbon adjacent to the nitrogen, deshielded by the -NH₃⁺ group. |

| C-3 | ~30-35 | Aliphatic carbon beta to the nitrogen. |

Rationale for Chemical Shift Assignments:

The predicted ¹³C NMR chemical shifts are extrapolated from data for indoline and related heterocyclic systems.[4] The quaternary carbons at the ring fusion (C-3a and C-7a) are expected to be the most downfield among the aromatic signals, with C-7a showing a greater shift due to its direct attachment to the nitrogen atom. The aliphatic carbons, C-2 and C-3, will be in the typical range for such structures, with C-2 being more deshielded due to the alpha-effect of the nitrogen.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Indolin-1-amine hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often a good choice for hydrochloride salts as it can help in observing the exchangeable amine protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Visualization of Key Structural and Spectral Features

The following diagram illustrates the structure of Indolin-1-amine hydrochloride and highlights the key proton and carbon atoms for NMR analysis.

Caption: Structure of Indolin-1-amine hydrochloride with key atomic positions.

Trustworthiness and Self-Validating Systems

The interpretations presented in this guide are based on a cross-verification of predicted data with established spectral databases and the primary literature on analogous compounds. The experimental protocol is designed to be self-validating; for instance, the integration of the ¹H NMR signals should correspond to the number of protons in the molecule, and 2D NMR techniques like COSY and HSQC can be employed to unequivocally confirm proton-proton and proton-carbon correlations, respectively.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of Indolin-1-amine hydrochloride. By combining predictive analysis based on known chemical principles with a robust experimental protocol, researchers can confidently characterize this important synthetic intermediate. The provided insights into the causal relationships between molecular structure and spectral output are intended to empower scientists in their research and development endeavors.

References

-

PubChem. (n.d.). Indolin-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Indoline. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of Indolin-1-amine hydrochloride

This in-depth technical guide provides a comprehensive exploration of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of Indolin-1-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, data interpretation, and the underlying chemical principles.

Introduction: The Significance of Indolin-1-amine hydrochloride and Its Vibrational Signature

Indolin-1-amine hydrochloride is a heterocyclic compound featuring an indoline core structure.[1] The indoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its favorable pharmacological properties.[1] As a hydrochloride salt, the compound's stability and solubility are enhanced, making it a common form for active pharmaceutical ingredients (APIs).[2]

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For a compound like Indolin-1-amine hydrochloride, IR spectroscopy serves as an invaluable tool for:

-

Structural Confirmation: Verifying the presence of key functional groups.

-

Purity Assessment: Identifying potential impurities by their characteristic absorption bands.

-

Polymorph Screening: Distinguishing between different solid-state forms of the API, which can have profound implications for its bioavailability and stability.

-

Stability Studies: Monitoring for degradation by observing changes in the vibrational spectrum over time.

This guide will provide the necessary framework for leveraging IR spectroscopy to its full potential in the characterization of this important chemical entity.

The Molecular Structure of Indolin-1-amine hydrochloride

A thorough understanding of the molecule's structure is paramount to interpreting its infrared spectrum. Indolin-1-amine hydrochloride, with the chemical formula C₈H₁₁ClN₂, consists of a bicyclic indoline core where a benzene ring is fused to a five-membered nitrogen-containing ring.[3][4][5] The amine group is attached to the nitrogen atom of the pyrrolidine ring, and this amine is protonated to form the hydrochloride salt.[2]

Caption: Molecular structure of Indolin-1-amine hydrochloride.

Experimental Protocol: Acquiring a High-Fidelity Infrared Spectrum

The choice of sampling technique is critical for obtaining a high-quality IR spectrum of a solid sample like Indolin-1-amine hydrochloride. The two most common and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is often the preferred method due to its simplicity and speed, requiring minimal to no sample preparation.[6][7][8] The technique relies on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index (e.g., diamond or germanium) and creates an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[9][10]

Experimental Workflow: ATR-FTIR

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Protocol for ATR-FTIR:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a soft, lint-free cloth dampened with a volatile solvent like isopropanol and allow it to fully evaporate.

-

Background Collection: With the clean, empty crystal, collect a background spectrum. This is crucial as it accounts for the absorbance of the crystal material and any atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid Indolin-1-amine hydrochloride powder onto the center of the ATR crystal.

-

Applying Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.[8] Consistent pressure is key to achieving good spectral reproducibility and intensity.

-

Sample Spectrum Acquisition: Collect the sample spectrum. A typical experiment involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

Post-Measurement Cleaning: Thoroughly clean the crystal surface to prevent cross-contamination.

-

Data Processing: Apply an ATR correction algorithm, available in most FTIR software, to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum more comparable to a traditional transmission spectrum.

Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional transmission technique that involves intimately mixing the sample with dry, spectroscopy-grade KBr powder and pressing the mixture into a thin, transparent pellet.[11][12]

Causality Behind Experimental Choices:

-

Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and has the property of "cold-flowing" under pressure to form a transparent disc.[11][13]

-

The Criticality of Dryness: KBr is hygroscopic, meaning it readily absorbs atmospheric moisture.[11][12] Water has strong IR absorption bands (a broad peak around 3400 cm⁻¹ and another near 1630 cm⁻¹) that can obscure important sample features.[11] Therefore, it is imperative to use KBr that has been thoroughly dried in an oven and to minimize its exposure to air.

-

Ion Exchange with Hydrochlorides: A significant consideration when analyzing hydrochloride salts with KBr is the potential for an ion-exchange reaction between the sample and the KBr matrix.[14] This can alter the spectrum. If ion exchange is suspected, using potassium chloride (KCl) as the matrix material can mitigate this issue.[14]

Step-by-Step Protocol for KBr Pellet Preparation:

-

Material Preparation: Use spectroscopy-grade KBr, dried in an oven at ~110°C for several hours and cooled in a desiccator.[13]

-

Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of Indolin-1-amine hydrochloride to a very fine powder.[14]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix it with the ground sample.[11][14] The goal is to uniformly disperse the sample particles within the KBr matrix.

-

Loading the Die: Transfer the mixture to a pellet die.

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[11][12][13] This should result in a thin, transparent, or translucent pellet.

-

Spectrum Acquisition: Place the pellet in the spectrometer's sample holder and acquire the transmission spectrum.

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of Indolin-1-amine hydrochloride can be divided into several key regions, each corresponding to the vibrations of specific functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |

| Ammonium (N-H) | N-H Stretch | 2800-3200 | Strong, very broad |

| N-H Bend (Asymmetric) | 1625-1560 | Medium | |

| N-H Bend (Symmetric) | 1550-1500 | Medium | |

| Aromatic (C-H) | C-H Stretch | 3100-3000 | Medium to weak, sharp |

| C-H Out-of-Plane Bend | 900-675 | Strong, sharp | |

| Aromatic (C=C) | C=C In-ring Stretch | 1600-1585 & 1500-1400 | Medium, sharp |

| Aliphatic (C-H) | C-H Stretch | 3000-2850 | Medium, sharp |

| C-H Bend (Scissoring) | 1470-1450 | Medium | |

| C-N Stretch | Aromatic Amine | 1350-1200 | Medium to strong |

| Aliphatic Amine | 1250-1000 | Medium |

Table based on information from multiple sources.[15][16][17][18][19][20][21][22]

The Ammonium (N-H⁺) Region: A Definitive Marker

The most characteristic feature in the spectrum of an amine hydrochloride is the broad and complex absorption band associated with the N-H⁺ stretching vibrations.[20][23][24]

-

N-H⁺ Stretching (ca. 2800-3200 cm⁻¹): The protonation of the amine group to form an ammonium salt results in a very strong and broad absorption band in the region from approximately 2800 to 3200 cm⁻¹.[24][25] This broadness is a direct consequence of strong hydrogen bonding interactions within the crystal lattice. This band often appears as a complex envelope with multiple sub-maxima and frequently overlaps with the C-H stretching vibrations.[20] The presence of this broad feature is a strong indicator of the hydrochloride salt form.

-

N-H⁺ Bending (ca. 1625-1500 cm⁻¹): The asymmetric and symmetric bending (deformation) vibrations of the N-H⁺ group typically appear in the 1625-1500 cm⁻¹ region.[20] These bands are usually of medium intensity and can sometimes be obscured by or overlap with the aromatic C=C stretching bands.

The Aromatic and Aliphatic C-H Region

-

Aromatic C-H Stretching (ca. 3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[15][17] These peaks are typically sharp but may appear as shoulders on the broad N-H⁺ absorption band.

-

Aliphatic C-H Stretching (ca. 3000-2850 cm⁻¹): The C-H bonds of the saturated five-membered ring (the pyrrolidine part of the indoline structure) will exhibit stretching absorptions just below 3000 cm⁻¹.[17][19]

-